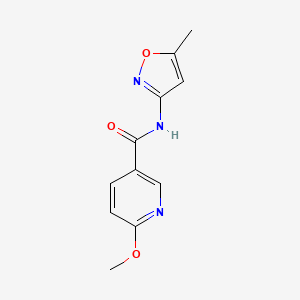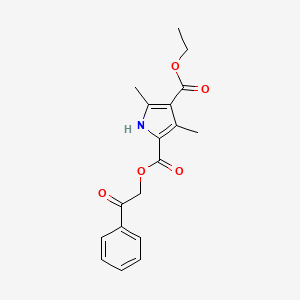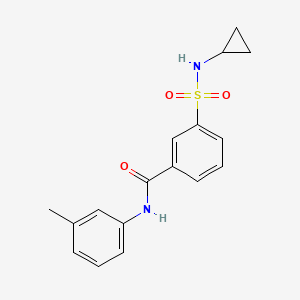
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a phthalazinone derivative that has been synthesized using different methods. Its mechanism of action and biochemical and physiological effects have been studied extensively, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is not fully understood. However, it has been suggested that it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been suggested that it may induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. Additionally, it has been found to exhibit a high binding affinity for metal ions, making it a potential fluorescent probe for their detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is its potential applications in various fields, including antibacterial, antifungal, and antitumor activities. Additionally, its fluorescent properties make it a potential probe for the detection of metal ions. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the study of its potential applications in photodynamic therapy and as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been synthesized using various methods. One of the most common methods involves the reaction of phthalic anhydride and ethyl diethylmalonate in the presence of a base, followed by cyclization using hydrazine hydrate. Another method involves the reaction of phthalic anhydride and diethylacetamide in the presence of a catalyst, followed by cyclization using hydrazine hydrate. The yield and purity of the compound depend on the synthesis method used.
Aplicaciones Científicas De Investigación
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-16(4-2)12(18)9-17-14(20)11-8-6-5-7-10(11)13(19)15-17/h5-8H,3-4,9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMKLGKXZKBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)

![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)
